PF-04447943

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

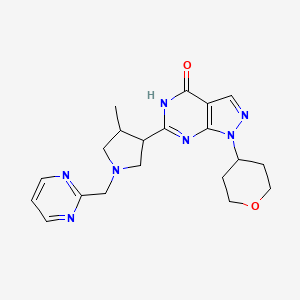

Molecular Formula |

C20H25N7O2 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28) |

InChI Key |

IWXUVYOOUMLUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The PDE9A Inhibitor PF-04447943: A Comprehensive Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain. This technical guide provides an in-depth analysis of the mechanism of action of this compound in neurons. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating downstream signaling pathways crucial for synaptic plasticity, neurite outgrowth, and cognitive function. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. Despite promising preclinical evidence, it is noteworthy that clinical trials of this compound in patients with Alzheimer's disease did not demonstrate significant improvements in cognitive endpoints.

Core Mechanism of Action: PDE9A Inhibition and cGMP Elevation

The primary mechanism of action of this compound is its potent and selective inhibition of the PDE9A enzyme. PDE9A is a key regulator of intracellular cGMP concentrations, a crucial second messenger in neuronal signaling. By binding to the catalytic site of PDE9A, this compound prevents the hydrolysis of cGMP to 5'-GMP, leading to an accumulation of cGMP in neuronal cells.[1][2] This elevation of cGMP is the central event that triggers the downstream effects of the compound on neuronal function.

dot

Caption: Signaling pathway of this compound in neurons.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for PDE9A.

Table 1: Inhibitory Activity of this compound against various Phosphodiesterases (PDEs)

| PDE Isoform | IC50 (nM) | Reference |

| PDE9A | 12 | [3] |

| PDE1C | >10,000 | [4] |

| PDE2A | >10,000 | |

| PDE3A | >10,000 | |

| PDE4D | >10,000 | |

| PDE5A | >10,000 | [4] |

| PDE6A | >10,000 | [4] |

| PDE7B | >10,000 | |

| PDE8A | >10,000 | |

| PDE10A | 51,200 | [2] |

| PDE11A | 80,000 | [2] |

Table 2: In Vivo Effects of this compound

| Parameter | Species | Dose | Effect | Reference |

| cGMP levels in CSF | Rat | 1-30 mg/kg, s.c. | Dose-dependent increase | [5] |

| cGMP levels in CSF | Non-human primate | 0.3-1.0 mg/kg, s.c. | Time-dependent increase | [5] |

| Novel Object Recognition | Rat | 3 mg/kg, p.o. | Reversal of scopolamine-induced deficit | |

| Neurite Outgrowth | Rat (cultured hippocampal neurons) | 30-100 nM | Significant increase | |

| Synapse Formation (Synapsin 1 expression) | Rat (cultured hippocampal neurons) | 30-100 nM | Significant increase | |

| Long-Term Potentiation (LTP) | Mouse (hippocampal slices) | 100 nM | Enhancement of LTP induced by weak tetanus | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency of this compound in inhibiting PDE9A activity.

Principle: A fluorescently labeled cGMP derivative (cGMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization. PDE9A hydrolyzes cGMP-FAM to GMP-FAM. A specific binding agent is then added that binds to the phosphate (B84403) group of GMP-FAM, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibition of PDE9A prevents this increase in polarization.[1][7]

dot

Caption: Workflow for the in vitro PDE9A inhibition assay.

Materials:

-

Recombinant human PDE9A enzyme

-

Fluorescein-labeled cGMP (cGMP-FAM)

-

PDE Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphate-binding agent

-

This compound

-

384-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in PDE Assay Buffer.

-

Add the diluted compound or vehicle control to the wells of the 384-well plate.

-

Add recombinant PDE9A enzyme to each well (except for "no enzyme" controls).

-

Initiate the reaction by adding cGMP-FAM to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the phosphate-binding agent.

-

Incubate for an additional period (e.g., 30 minutes) to allow for binding.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of cGMP in Cerebrospinal Fluid (CSF)

This protocol describes the quantification of cGMP levels in the CSF of rats following administration of this compound, demonstrating target engagement in the central nervous system.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel tasks for studying view-invariant object recognition in rodents: Sensitivity to scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. funjournal.org [funjournal.org]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

PF-04447943: A Technical Guide for the Selective Inhibition of PDE9A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Concepts: Mechanism of Action and Rationale for Use

This compound is a small molecule inhibitor that exhibits high affinity and selectivity for the PDE9A enzyme.[1] PDE9A is a critical regulator of intracellular signaling, specifically hydrolyzing the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.[1] This elevation of cGMP levels modulates downstream signaling pathways, which has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models, making it a valuable tool for neuroscience research and a potential therapeutic agent for cognitive disorders.[3][4]

The primary rationale for the development of this compound and other PDE9A inhibitors stems from the enzyme's role in regulating the cGMP pool synthesized by particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides.[1][5] This is distinct from the nitric oxide (NO)-soluble guanylyl cyclase (sGC) pathway, which is primarily regulated by other phosphodiesterases such as PDE5.[1] This specificity allows for the targeted modulation of cGMP signaling with potentially fewer off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and effects in various experimental models.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | Assay Type | Value | Reference |

| PDE9A | Human | Ki | 2.8 nM | [3] |

| PDE9A | Rhesus | Ki | 4.5 nM | [3] |

| PDE9A | Rat | Ki | 18 nM | [3] |

| PDE9A | Human | IC50 | 12 nM | [6] |

| Other PDEs (1-8, 10, 11) | Human | Selectivity | >78-fold | [6] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodents

| Species | Dose | Route | Effect | Time Point | Reference |

| Rat | 1-30 mg/kg | p.o. | Dose-dependent increase in CSF cGMP | 30 min | [3] |

| Mouse | 1-3 mg/kg | p.o. | Improved performance in Y-maze and social recognition | N/A | [3] |

| Rat | 1-3 mg/kg | p.o. | Improved performance in novel object recognition (scopolamine-induced deficit) | N/A | [3] |

| Rat | 3 mg/kg | p.o. | Increased phosphorylated GluR1 in hippocampus | N/A | [3] |

Table 3: Clinical Trial Data for this compound

| Indication | Phase | Dose | Duration | Key Outcome | Reference |

| Alzheimer's Disease | 2 | 25 mg q12h | 12 weeks | No significant improvement in cognition (ADAS-cog) | [4][7] |

| Sickle Cell Disease | 1b | 5 mg or 25 mg twice daily | 29 days | Generally well-tolerated; reduced monocyte-platelet and neutrophil-platelet aggregates | [8] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on standard procedures and published literature.

PDE9A Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 of this compound for PDE9A using a fluorescence polarization-based assay.

Materials:

-

Recombinant human PDE9A enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Binding agent that specifically binds to the linearized fluorescent monophosphate product

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

This compound

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 10x the final desired concentration.

-

Enzyme Preparation: Dilute the recombinant PDE9A enzyme in assay buffer to a concentration that yields a significant signal change in the assay.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (for control wells) to the wells of the 96-well plate.

-

Add 20 µL of the diluted PDE9A enzyme to the wells containing the compound and to the "no inhibitor" control wells.

-

Add 20 µL of assay buffer to the "no enzyme" control wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction: Add 25 µL of the fluorescently labeled cGMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Stop Reaction and Develop Signal: Add 50 µL of the binding agent to all wells. The binding agent will bind to the hydrolyzed FAM-GMP, causing a change in fluorescence polarization.

-

Detection: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Measurement of cGMP in Cerebrospinal Fluid (CSF)

This protocol outlines a general procedure for measuring cGMP levels in the CSF of rats following oral administration of this compound.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Cisterna magna puncture equipment

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Dosing: Administer this compound (e.g., 1-30 mg/kg) or vehicle to rats via oral gavage.

-

CSF Collection: At a predetermined time point (e.g., 30 minutes) post-dosing, anesthetize the rats.

-

Perform a cisterna magna puncture to collect CSF.

-

Sample Processing: Immediately freeze the collected CSF samples on dry ice and store at -80°C until analysis.

-

cGMP Measurement: Thaw the CSF samples and measure the cGMP concentration using a commercially available cGMP EIA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the cGMP levels in the CSF of this compound-treated rats to those of the vehicle-treated control group.

Novel Object Recognition (NOR) Test in Rats

This protocol describes the NOR test, a behavioral assay used to assess learning and memory in rats.

Materials:

-

Open field arena

-

Two identical objects for the familiarization phase

-

One novel object for the test phase

-

Video recording and analysis software

Procedure:

-

Habituation: For two consecutive days, allow each rat to explore the empty open field arena for 5-10 minutes to acclimate to the environment.

-

Familiarization Phase: On the third day, place two identical objects in the arena. Place a rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object.

-

Inter-trial Interval (ITI): Return the rat to its home cage for a specific ITI (e.g., 1 hour or 24 hours).

-

Test Phase: After the ITI, place the rat back in the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Acquisition: Record the time the rat spends exploring the familiar object and the novel object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total time with both objects]). A higher discrimination index indicates better memory.

Conclusion

This compound is a highly potent and selective PDE9A inhibitor that has been extensively characterized in both preclinical and clinical settings. Its ability to elevate cGMP levels in the central nervous system and enhance synaptic plasticity and cognitive function in rodent models underscores its value as a research tool for investigating the role of the cGMP signaling pathway in neuronal function. While clinical trials in Alzheimer's disease did not show a cognitive benefit, the compound was generally well-tolerated.[4] Further research may explore its therapeutic potential in other neurological or systemic disorders where PDE9A-mediated cGMP regulation plays a significant role. This guide provides a foundational resource for researchers and drug developers interested in the further study and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. researchgate.net [researchgate.net]

- 8. behaviorcloud.com [behaviorcloud.com]

The Role of PF-04447943 in cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme crucial for the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role within the cGMP signaling cascade, and its therapeutic potential in various disease models. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key experimental assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.

Introduction to cGMP Signaling and the Role of PDE9A

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger involved in a myriad of physiological processes, including cardiovascular homeostasis, neuronal function, and inflammation. The intracellular concentration of cGMP is tightly regulated by its synthesis through guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).

There are two primary pathways for cGMP production:

-

The Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) Pathway: Nitric oxide activates sGC in the cytoplasm, leading to the conversion of GTP to cGMP. This pathway is predominantly regulated by PDE5A.

-

The Natriuretic Peptide (NP) - particulate Guanylate Cyclase (pGC) Pathway: Natriuretic peptides, such as atrial natriuretic peptide (ANP), bind to and activate pGCs located on the cell membrane, which in turn synthesize cGMP.

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific PDE that primarily hydrolyzes cGMP generated by the NP-pGC pathway. Its distinct substrate preference and tissue distribution make it a compelling therapeutic target for conditions where potentiation of the NP-cGMP signaling axis is desired, particularly in scenarios where the NO-sGC pathway may be compromised.

This compound: A Potent and Selective PDE9A Inhibitor

This compound is a small molecule inhibitor designed to selectively target the catalytic site of PDE9A. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors, most notably cGMP-dependent protein kinase G (PKG).

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of PDE9A. This leads to an elevation of intracellular cGMP levels in tissues where PDE9A is expressed, thereby amplifying the signaling cascade initiated by natriuretic peptides.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for PDE9A and significant selectivity over other PDE isoforms. This selectivity is crucial for minimizing off-target effects.

| Target | IC50 (nM) | Ki (nM) | Species | Reference |

| PDE9A | 12 | 2.8 | Human | [1][2] |

| 4.5 | Rhesus | [1] | ||

| 18 | Rat | [1] | ||

| PDE1 | >1000 | 8600 | Human | [1] |

| PDE2A3 | >1000 | >99,000 | Human | [1] |

| PDE3A | >1000 | >50,000 | Human | [1] |

| PDE4A | >1000 | >29,000 | Human | [1] |

| PDE5A | >940 | 14,980 | Human | [1][2] |

| PDE6C | >1000 | 5324 | Human | [1] |

| PDE7A2 | >1000 | >75,000 | Human | [1] |

| PDE8A | >1000 | >50,000 | Human | [1] |

| PDE10 | >1000 | >51,250 | Human | [1] |

| PDE11 | >1000 | >80,000 | Human | [1] |

Table 1: In vitro potency and selectivity of this compound against various PDE isoforms.

Experimental Protocols

In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit PDE9A activity by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.

Materials:

-

Recombinant human PDE9A enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

This compound

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Binding Agent (specific for 5'-GMP)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

To the wells of a 384-well plate, add the test compound or vehicle control.

-

Add a solution of recombinant PDE9A enzyme to each well.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the binding agent. The binding agent will bind to the hydrolyzed 5'-GMP, causing an increase in fluorescence polarization.

-

Read the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of cGMP in Cultured Cells (ELISA)

This protocol describes the quantification of intracellular cGMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell culture plates

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP ELISA kit

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate cells and grow to desired confluency.

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells using 0.1 M HCl and incubate for 10-20 minutes at room temperature.

-

Scrape the cells and centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the cGMP.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding samples and standards to a plate pre-coated with a cGMP antibody.

-

Adding a cGMP-horseradish peroxidase (HRP) conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by HRP to a colored product.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Calculate the cGMP concentration in the samples based on the standard curve.

In Vivo Model of Cardiac Hypertrophy (Transverse Aortic Constriction)

Transverse Aortic Constriction (TAC) is a surgical procedure in mice that induces pressure overload on the left ventricle, leading to cardiac hypertrophy.[3][4][5][6][7]

Procedure:

-

Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.

-

Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[3]

-

Remove the needle, leaving the suture in place to create a pressure gradient.

-

Close the chest and allow the animal to recover.

-

Administer this compound or vehicle to the mice for the duration of the study.

-

At the end of the study, assess cardiac hypertrophy through methods such as echocardiography, heart weight to body weight ratio, and histological analysis of cardiomyocyte size.

Therapeutic Implications and Future Directions

The ability of this compound to selectively elevate cGMP levels through the NP-pGC pathway has positioned it as a promising therapeutic agent for a range of disorders.

Cardiovascular Diseases

In preclinical models of heart failure, PDE9A is upregulated, and its inhibition with this compound has been shown to attenuate and even reverse cardiac hypertrophy. By enhancing the anti-hypertrophic and vasodilatory effects of natriuretic peptides, this compound holds potential for the treatment of heart failure, particularly heart failure with preserved ejection fraction (HFpEF).

Neurological Disorders

PDE9A is highly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex.[1] Preclinical studies have demonstrated that this compound can enhance synaptic plasticity and improve cognitive function in rodent models.[8] While a Phase 2 clinical trial in Alzheimer's disease did not meet its primary endpoint, the role of PDE9A inhibition in other neurological and psychiatric conditions continues to be an active area of research.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of PDE9A. Its mechanism of action, centered on the potentiation of the NP-pGC-cGMP signaling pathway, offers a distinct approach to modulating cGMP levels compared to PDE5 inhibitors. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the role of this compound and the broader implications of PDE9A inhibition in health and disease. Further research is warranted to fully elucidate the therapeutic potential of this compound across various pathological conditions.

References

- 1. This compound | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Video: Transverse Aortic Constriction in Mice [jove.com]

- 4. Transverse aortic constriction in mice. | Semantic Scholar [semanticscholar.org]

- 5. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-04447943: An In-Depth Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain.[1][2][3] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, a key second messenger implicated in synaptic plasticity, learning, and memory.[1][2][3] Preclinical studies have demonstrated the potential of this compound to enhance cognitive function and synaptic health in models relevant to Alzheimer's disease.[2][4][5] However, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognitive, behavioral, or global change outcomes compared to placebo.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols to support further research in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Value | Reference |

| Ki (PDE9A) | Human | 2.8 nM | [2][5] |

| Rhesus | 4.5 nM | [2][5] | |

| Rat | 18 nM | [2][5] | |

| IC50 (PDE9A) | Human | 12 nM | [4] |

Table 2: Preclinical Efficacy in Rodent Models

| Model | Species | Treatment | Key Finding | Reference |

| Mouse Y-Maze (Spatial Recognition) | Mouse | 1-3 mg/kg, p.o. | Significantly improved cognitive performance | [2][5] |

| Mouse Social Recognition | Mouse | 1-3 mg/kg, p.o. | Significantly improved cognitive performance | [2][5] |

| Rat Novel Object Recognition (Scopolamine-induced deficit) | Rat | 1-3 mg/kg, p.o. | Significantly improved cognitive performance | [2][5] |

| Neurite Outgrowth & Synapse Formation | Rat (cultured hippocampal neurons) | 30-100 nM | Significantly increased neurite outgrowth and synapsin 1 expression | [2][5] |

| Long-Term Potentiation (LTP) | Rat (hippocampal slices) | 100 nM | Significantly facilitated LTP evoked by a weak tetanic stimulus | [2][5] |

| Target Engagement (cGMP levels) | Rat (cerebrospinal fluid) | 1-30 mg/kg, p.o. | Dose-dependent increase in cGMP 30 minutes after administration | [2][5] |

Table 3: Phase 2 Clinical Trial (NCT00930059) Key Results

| Outcome Measure | This compound (n=91) | Placebo (n=100) | Treatment Difference (90% CI) | p-value | Reference |

| ADAS-cog (change from baseline at week 12) | -1.91 (0.54) | -1.60 (0.50) | -0.31 (-1.52, 0.90) | Not significant | [1][3] |

| NPI (change from baseline at week 12) | -2.86 (0.72) | -2.70 (0.67) | -0.16 (-1.78, 1.48) | Not significant | [1][3] |

| Completion Rate | 87% | 92% | - | - | [1][3] |

| Discontinuation due to Adverse Events | 6.6% | 2% | - | - | [1][3] |

| Common Gastrointestinal Adverse Events | Diarrhea (5.5%), Nausea (5.5%) | Diarrhea (3%), Nausea (1%) | - | - | [1][3] |

Signaling Pathway and Experimental Workflows

cGMP Signaling Pathway in Neurons

The following diagram illustrates the proposed mechanism of action of this compound in the context of neuronal cGMP signaling and its impact on synaptic plasticity.

Caption: this compound inhibits PDE9A, increasing cGMP and activating downstream effectors to enhance synaptic plasticity.

Experimental Workflow: Preclinical Cognitive Testing

This diagram outlines the typical workflow for assessing the efficacy of this compound in rodent models of cognition.

Caption: Workflow for preclinical evaluation of this compound on rodent cognition.

Experimental Workflow: Phase 2 Clinical Trial (NCT00930059)

The following diagram provides a simplified overview of the Phase 2 clinical trial design for this compound in Alzheimer's disease patients.

References

- 1. Frontiers | The role of nitric oxide in pre-synaptic plasticity and homeostasis [frontiersin.org]

- 2. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The PDE9A Inhibitor PF-04447943: A Technical Guide on its Effects on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, particularly in regions crucial for cognitive processes such as the hippocampus and cortex.[1] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various cellular signaling pathways. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which has been hypothesized to enhance synaptic plasticity and, consequently, improve cognitive function. This technical guide provides an in-depth overview of the preclinical and clinical findings related to the effects of this compound on synaptic plasticity, complete with detailed experimental methodologies and a summary of quantitative data.

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its effects by modulating the nitric oxide (NO)-cGMP signaling pathway. In neurons, the activation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium, which stimulates nitric oxide synthase (NOS) to produce NO. NO then diffuses to presynaptic terminals and activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP. PDE9A acts as a key negative regulator in this pathway by degrading cGMP. By inhibiting PDE9A, this compound leads to a sustained elevation of cGMP levels, which is thought to enhance downstream signaling cascades that promote synaptic plasticity.[1]

Preclinical Evidence of Pro-Synaptic and Cognitive-Enhancing Effects

Preclinical studies in rodents have provided significant evidence for the positive effects of this compound on synaptic plasticity and cognitive function. These findings are summarized below.

Effects on Neuronal Morphology and Synapse Formation

In primary cultures of rat hippocampal neurons, this compound demonstrated a significant impact on neuronal structure.

| Parameter | Concentration | Result | Reference |

| Neurite Outgrowth | 30-100 nM | Significant Increase | |

| Synapsin 1 Expression | 30-100 nM | Significant Increase | |

| Neurite Outgrowth | 300-1000 nM | No Significant Effect | |

| Synapsin 1 Expression | 300-1000 nM | No Significant Effect |

Table 1: Effects of this compound on Cultured Hippocampal Neurons.

Enhancement of Hippocampal Long-Term Potentiation (LTP)

Long-term potentiation (LTP), a cellular correlate of learning and memory, was assessed in rat hippocampal slices. This compound was shown to facilitate LTP under specific stimulation protocols.

| Stimulation Protocol | Concentration | Result | Reference |

| Weak Tetanic Stimulus | 100 nM | Significant Facilitation of LTP | |

| Weak Tetanic Stimulus | 30 nM, 300 nM | No Significant Effect | |

| Theta Burst Stimulus | Not Specified | No Effect on LTP |

Table 2: Effects of this compound on Hippocampal LTP.

In Vivo Target Engagement and Cognitive Enhancement

Systemic administration of this compound in rodents led to target engagement in the central nervous system and improvements in performance across various cognitive tasks.

| Parameter | Species | Dose (p.o.) | Result | Reference |

| cGMP Levels in CSF | Rat | 1-30 mg/kg | Dose-dependent Increase | |

| Spatial Recognition Memory (Y-Maze) | Mouse | 1-3 mg/kg | Significant Improvement | |

| Social Recognition Memory | Mouse | 1-3 mg/kg | Significant Improvement | |

| Novel Object Recognition (Scopolamine-induced deficit) | Rat | 1-3 mg/kg | Significant Improvement | |

| Phosphorylated GluR1 Expression (Hippocampus) | Rat | 3 mg/kg | Significant Increase |

Table 3: In Vivo Effects of this compound in Rodents.

Clinical Development and Outcomes

Based on the promising preclinical data, this compound advanced to clinical trials for the treatment of cognitive deficits in Alzheimer's disease (AD).

Phase 2 Clinical Trial in Alzheimer's Disease

A multicenter, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate AD.[2]

| Parameter | This compound (25 mg q12h) | Placebo | Outcome | Reference |

| ADAS-cog Change from Baseline (12 weeks) | -1.91 | -1.60 | No Significant Difference | [2] |

| NPI Change from Baseline (12 weeks) | -2.86 | -2.70 | No Significant Difference | [2] |

Table 4: Primary Efficacy Outcomes of the Phase 2 Trial of this compound in AD.

The study concluded that while generally safe and well-tolerated, 12 weeks of treatment with this compound did not lead to improvements in cognition, behavior, or global change compared to placebo in this patient population.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

References

Investigating the Neuroprotective Effects of PF-04447943: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). By elucidating its mechanism of action, detailing key experimental protocols, and presenting relevant quantitative data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.

Core Mechanism of Action: PDE9A Inhibition and cGMP Signaling

This compound exerts its neuroprotective effects by selectively inhibiting PDE9A, an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Inhibition of PDE9A leads to an elevation of intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase G (PKG).[2] The activation of PKG initiates a cascade of downstream signaling events that are crucial for synaptic plasticity, neuronal survival, and cognitive function.[3] Notably, PDE9A preferentially regulates cGMP generated through the natriuretic peptide (NP)-particulate guanylyl cyclase (pGC) pathway, as opposed to the nitric oxide (NO)-soluble guanylyl cyclase (sGC) pathway, which is primarily modulated by PDE5.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | Value | Reference |

| PDE9A | Human | K_i | 2.8 nM | [5] |

| PDE9A | Rhesus Monkey | K_i | 4.5 nM | [5] |

| PDE9A | Rat | K_i | 18 nM | [5] |

| PDE9A | N/A | IC_50 | 12 nM | [6] |

| PDE1C | N/A | IC_50 | 73 nM | [4] |

| Other PDEs (1-8, 10-11) | N/A | K_i | >5.3 µM | [5] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Experimental Model | Species | Outcome Measure | Effective Concentration/Dose | Reference |

| Cultured Hippocampal Neurons | Rat | Increased Neurite Outgrowth and Synapsin 1 Expression | 30-100 nM | [5] |

| Hippocampal Slices | Rat | Facilitated Long-Term Potentiation (LTP) | 100 nM | [5] |

| Mouse Y Maze (Spatial Recognition) | Mouse | Improved Cognitive Performance | 1-3 mg/kg, p.o. | [5] |

| Mouse Social Recognition | Mouse | Improved Cognitive Performance | 1-3 mg/kg, p.o. | [5] |

| Novel Object Recognition (Scopolamine-induced deficit) | Rat | Improved Cognitive Performance | 1-3 mg/kg, p.o. | [5] |

| Cerebrospinal Fluid cGMP Levels | Rat | Dose-dependent increase | 1-30 mg/kg, p.o. | [5] |

Signaling Pathway

The following diagram illustrates the core signaling pathway modulated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preclinical studies of PF-04447943 in rodent models

An In-depth Technical Guide to the Preclinical Evaluation of PF-04447943 in Rodent Models

This technical guide provides a comprehensive overview of the preclinical studies of this compound, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in various rodent models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, pharmacokinetics, and efficacy. All quantitative data are summarized in structured tables, key experimental methodologies are detailed, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action and In Vitro Potency

This compound is a cell-permeable and blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound.[1] Its primary mechanism of action is the selective inhibition of PDE9A, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which in turn activates Protein Kinase G (PKG) and modulates downstream signaling cascades involved in synaptic plasticity and cognitive function.[2]

Signaling Pathway

The inhibition of PDE9A by this compound influences the cGMP signaling pathway, which is primarily activated by two upstream axes: the nitric oxide (NO) - soluble guanylyl cyclase (sGC) axis and the natriuretic peptide (NP) - particulate guanylyl cyclase (pGC) axis.[2] The resulting accumulation of cGMP leads to the activation of PKG and subsequent phosphorylation of target proteins that mediate various cellular responses, including the enhancement of synaptic plasticity.

In Vitro Potency and Selectivity

This compound demonstrates high affinity and selectivity for PDE9A across multiple species. Its inhibitory activity against other phosphodiesterase families is significantly lower, highlighting its specificity.

Table 1: Inhibitory Potency (Ki) of this compound against Recombinant PDE9A

| Species | Ki (nM) | Citation |

|---|---|---|

| Human | 2.8 | [1][3][4] |

| Rhesus Monkey | 4.5 | [1][3][4] |

Table 2: Selectivity of this compound against Other Human PDE Isoforms

| PDE Isoform | Ki (µM) | Citation |

|---|---|---|

| PDE1 | 8.6 | [1] |

| PDE2A3 | 99 | [1] |

| PDE3A | 50 | [1] |

| PDE4A | 29 | [1] |

| PDE5A | 14.9 | [1] |

| PDE6C | 5.3 | [1] |

| PDE7A2 | 75 | [1] |

| PDE8A | 50 | [1] |

| PDE10 | 51.2 | [1] |

| PDE11 | 80 |[1] |

Preclinical Pharmacokinetics in Rodents

Pharmacokinetic studies in rats reveal desirable properties for a central nervous system (CNS) drug candidate, including rapid absorption and a suitable half-life.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Citation |

|---|---|---|

| Half-life (t1/2) | 4.9 hours | [1] |

| Time to Max Concentration (Tmax) | 0.3 hours |[1] |

In Vitro and Ex Vivo Efficacy in Rodent Models

Studies using rodent-derived neuronal cultures and brain slices have demonstrated the potential of this compound to promote neuronal health and enhance synaptic function.

Table 4: Effects of this compound on Neuronal Plasticity and Survival

| Model | Concentration | Effect | Citation |

|---|---|---|---|

| Cultured Rat Hippocampal Neurons | 30-100 nM | Significantly increased neurite outgrowth and synapsin 1 expression. | [3][4] |

| Cultured Rat Hippocampal Neurons | 300-1000 nM | No significant effect on neurite outgrowth or synapsin 1 expression. | [3][4] |

| Rat Hippocampal Slices | 100 nM | Significantly facilitated Long-Term Potentiation (LTP) with a weak tetanic stimulus. | [3][4] |

| Rat Organotypic Hippocampal Slices (Kainate-induced toxicity) | 1-10 µM | Significantly reduced neuronal death in the CA3 region in a dose-dependent manner. |[5][6] |

In Vivo Efficacy in Rodent Cognition Models

Systemic administration of this compound has been shown to improve performance in multiple rodent models of cognitive function, supporting its potential as a cognitive enhancer.

Target Engagement and Cognitive Enhancement

Oral administration of this compound leads to target engagement in the CNS, as evidenced by increased cGMP levels in the cerebrospinal fluid (CSF).[3][4] This biochemical effect is associated with pro-cognitive effects in various behavioral paradigms.

Table 5: In Vivo Efficacy of this compound in Rodent Cognition Models

| Species | Model | Dose (p.o.) | Key Finding | Citation |

|---|---|---|---|---|

| Rat | CNS Target Engagement | 1-30 mg/kg | Dose-dependently increased cGMP in cerebrospinal fluid. | [3][4] |

| Mouse | Y-Maze (Spatial Recognition) | 1-3 mg/kg | Significantly improved cognitive performance. | [3][4] |

| Mouse | Social Recognition Memory | 1-3 mg/kg | Significantly improved cognitive performance. | [3][4] |

| Rat | Novel Object Recognition (Scopolamine-induced deficit) | 1-3 mg/kg | Significantly improved cognitive performance. | [3][4][7] |

| Rat | Hippocampal Membranes | 3 mg/kg | Significantly increased phosphorylated GluR1 expression. | [3][5] |

| Mouse | Tg2576 FAD Model | Not specified | Improved memory, LTP, and hippocampal spine density. |[4][6][8][9] |

Experimental Protocols

PDE9A Inhibition Assay

This assay quantifies the inhibitory activity of this compound on PDE9A. The protocol is based on fluorescence polarization.[2] A fluorescently labeled cGMP substrate is incubated with the PDE9A enzyme in the presence of varying concentrations of the inhibitor. The enzyme hydrolyzes the cGMP to GMP. A specific binding agent that recognizes the phosphate (B84403) on GMP is then added. The binding of this agent to the hydrolyzed GMP results in a larger complex that tumbles slower in solution, leading to an increase in fluorescence polarization. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the enzyme activity.

Novel Object Recognition (NOR) Test in Rats

The NOR test assesses learning and memory in rodents. The protocol involves three phases: habituation, familiarization (training), and testing.

-

Habituation: Rats are individually placed in an open-field arena for a set period to acclimate to the environment.

-

Familiarization/Training: Two identical objects are placed in the arena, and each rat is allowed to explore them freely for a defined time. The test compound (this compound) or vehicle is administered orally before this phase. A deficit-inducing agent like scopolamine can be administered prior to the compound.

-

Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded. A higher "discrimination index," reflecting more time spent with the novel object, indicates better memory. This compound has been shown to reverse the deficit in this task induced by scopolamine.[3][4]

Organotypic Hippocampal Slice Culture and Kainate (KA) Toxicity Model

This ex vivo model is used to study neuroprotection.

-

Slice Preparation: Hippocampal slices are prepared from young rat pups and cultured on semi-permeable membrane inserts.

-

Treatment: After a period of stabilization in culture, the slices are exposed to the neurotoxin kainic acid (KA) to induce excitotoxic neuronal death, particularly in the CA3 region.[5][6]

-

Inhibitor Application: Slices are co-incubated with KA and various concentrations of this compound (e.g., 0.01–10 µM) for 24 hours.[5][6]

-

Assessment of Neurotoxicity: Cell death is quantified by measuring the uptake of a fluorescent dye, such as propidium (B1200493) iodide (PI), which only enters cells with compromised membranes. The fluorescence intensity is measured and analyzed to determine the extent of neuronal damage. A reduction in PI fluorescence in the presence of this compound indicates a neuroprotective effect.[5][6]

Summary and Conclusion

The preclinical data from rodent models strongly support the profile of this compound as a potent, selective, and brain-penetrant PDE9A inhibitor. In vitro and ex vivo studies demonstrate its ability to enhance synaptic plasticity and protect neurons from excitotoxic insults. In vivo studies in rats and mice confirm its CNS target engagement and efficacy in improving cognitive performance across multiple behavioral domains and disease models. These findings provided a solid rationale for its advancement into clinical trials, although Phase 2 trials in Alzheimer's disease did not show a significant improvement in cognition over placebo.[6][8][9] Nevertheless, the compound continues to be investigated for other indications, and the preclinical data remain a valuable reference for the development of PDE9 inhibitors.[10][11][12]

References

- 1. PDE9 Inhibitor, this compound [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. The selective phosphodiesterase 9 (PDE9) inhibitor this compound (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, this compound, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Reduces Obesity in Mouse Model | Technology Networks [technologynetworks.com]

- 11. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to PF-04447943 Applications in Sickle Cell Disease Research

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by chronic hemolysis, vaso-occlusion, and inflammation. A key pathophysiological feature of SCD is impaired nitric oxide (NO) bioavailability and subsequent dysregulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cGMP. By inhibiting PDE9A, this compound increases intracellular cGMP levels, offering a promising therapeutic strategy to mitigate the downstream consequences of SCD. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in SCD, detailing its mechanism of action, summarizing key experimental findings, and providing detailed experimental protocols for the cited research.

Introduction to this compound and Sickle Cell Disease Pathophysiology

Sickle cell disease is caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. These sickled cells contribute to vaso-occlusion, leading to recurrent pain crises, organ damage, and a shortened life expectancy. The pathophysiology of SCD is complex, involving not only red blood cell sickling but also chronic inflammation, endothelial dysfunction, and increased adhesion of blood cells to the vascular endothelium.[2][3]

A critical element in the vascular dysfunction seen in SCD is the reduced bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature. This reduction is due to scavenging by cell-free hemoglobin released during hemolysis. Decreased NO leads to reduced activity of soluble guanylate cyclase (sGC), the enzyme that produces cGMP. Lower cGMP levels contribute to increased platelet activation, endothelial activation, and expression of adhesion molecules, all of which promote the vaso-occlusive process.[4][5]

This compound was initially developed for the treatment of Alzheimer's disease but has been repurposed for SCD research due to its mechanism of action.[4] By inhibiting PDE9A, the primary enzyme responsible for cGMP degradation in relevant hematopoietic and endothelial cells, this compound aims to restore cGMP signaling and thereby alleviate the downstream pathological events in SCD.[2][5]

Mechanism of Action: The PDE9A-cGMP Signaling Pathway

The therapeutic rationale for using this compound in sickle cell disease is centered on its ability to modulate the nitric oxide (NO)-cGMP signaling pathway. In SCD, chronic hemolysis releases cell-free hemoglobin into the plasma, which scavenges NO, leading to its reduced bioavailability. This impairs the activity of soluble guanylate cyclase (sGC), the enzyme that synthesizes cGMP from GTP.

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase that is highly expressed in hematopoietic cells, including neutrophils and reticulocytes, which are key players in the pathophysiology of SCD.[6] By degrading cGMP to GMP, PDE9A acts as a negative regulator of this signaling pathway.

This compound is a potent and selective inhibitor of PDE9A. By blocking the activity of PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. The key beneficial effects of this pathway in SCD include:

-

Vasodilation: Increased cGMP in vascular smooth muscle cells leads to their relaxation and vasodilation, which can improve blood flow.

-

Reduced Cell Adhesion: Elevated cGMP levels decrease the expression of adhesion molecules on the surface of endothelial cells and leukocytes, reducing the abnormal adhesion of blood cells to the vessel wall.

-

Inhibition of Platelet Aggregation: cGMP signaling plays a role in inhibiting platelet activation and aggregation, a crucial factor in the formation of vaso-occlusive plugs.

-

Induction of Fetal Hemoglobin (HbF): Some studies suggest that elevated cGMP can stimulate the production of HbF, which inhibits the polymerization of sickle hemoglobin.

Preclinical Evidence in the Townes Mouse Model of Sickle Cell Disease

The Townes mouse model is a well-established transgenic model of SCD that expresses human α- and βS-globin and exhibits many of the pathophysiological features of the human disease.[3] Preclinical studies in this model provided the initial evidence for the therapeutic potential of this compound in SCD.

Chronic administration of this compound to Townes mice, both alone and in combination with hydroxyurea (B1673989), demonstrated significant beneficial effects on markers of vaso-occlusion and inflammation.[2][3] These studies utilized intravital microscopy of the cremaster muscle to visualize and quantify cellular interactions within the microvasculature.

Key Findings from Preclinical Studies:

-

Reduction in Leukocyte-Platelet Aggregates: Treatment with this compound significantly reduced the number and size of circulating leukocyte-platelet aggregates, which are known to contribute to vaso-occlusion.[2][3]

-

Decreased Neutrophil Adhesion: The drug decreased the adhesion of neutrophils to the endothelial lining of post-capillary venules.[3]

-

Reduced Soluble E-selectin: this compound treatment led to a decrease in the plasma levels of soluble E-selectin, a biomarker of endothelial activation.[2]

These preclinical findings provided a strong rationale for advancing this compound into clinical trials for patients with SCD.

Experimental Protocol: Intravital Microscopy in Townes Mice

The following is a generalized protocol for intravital microscopy of the cremaster muscle in Townes mice, as inferred from the available literature.

Experimental Protocol: Measurement of Leukocyte-Platelet Aggregates

Leukocyte-platelet aggregates are typically quantified from whole blood samples using flow cytometry.

Materials:

-

Whole blood collected in citrate-containing tubes

-

Phosphate-buffered saline (PBS)

-

Fluorescently-labeled monoclonal antibodies:

-

Anti-CD45 (pan-leukocyte marker)

-

Anti-CD11b or Anti-Ly6G (neutrophil marker)

-

Anti-CD14 (monocyte marker)

-

Anti-CD41 or Anti-CD61 (platelet marker)

-

-

Fixative solution (e.g., 1% paraformaldehyde)

-

Flow cytometer

Procedure:

-

Blood Collection: Collect whole blood from mice via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant.

-

Antibody Staining:

-

Aliquot a small volume of whole blood (e.g., 50 µL) into a flow cytometry tube.

-

Add the cocktail of fluorescently labeled antibodies at predetermined optimal concentrations.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis (Optional but common):

-

Add a red blood cell lysis buffer and incubate as per the manufacturer's instructions.

-

Centrifuge the sample to pellet the leukocytes and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a fixative solution to stabilize the aggregates.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the leukocyte populations (neutrophils and monocytes) based on their forward and side scatter characteristics and expression of CD45.

-

Within each leukocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD41), representing the leukocyte-platelet aggregates.

-

Experimental Protocol: Quantification of Soluble E-selectin

Soluble E-selectin levels in plasma are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

-

Plasma samples from mice

-

Human or mouse soluble E-selectin ELISA kit (containing pre-coated plates, detection antibody, standards, substrate, and stop solution)

-

Plate reader

Procedure:

-

Sample Preparation: Collect whole blood and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

ELISA Assay:

-

Prepare the standards and samples according to the kit manufacturer's instructions.

-

Add the standards and samples to the wells of the pre-coated microplate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the biotin-conjugated detection antibody and incubate.

-

Wash the plate.

-

Add the streptavidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark to allow for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a plate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of soluble E-selectin in the samples by interpolating their absorbance values on the standard curve.

-

Clinical Evaluation: Phase 1b Study (NCT02114203) in Patients with Sickle Cell Disease

A Phase 1b, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult patients with stable SCD.[1][7]

Study Design and Patient Demographics

The study enrolled 30 adult patients with stable SCD (ages 18-65).[1][7] Patients were randomized to receive one of two doses of this compound or a placebo twice daily for 29 days.[1][7] Fifteen of the patients were also receiving hydroxyurea therapy.[1]

| Treatment Group | Number of Patients | Dosage |

| This compound | 7 | 5 mg twice daily |

| This compound | 15 | 25 mg twice daily |

| Placebo | 7 | Twice daily |

Table 1: Treatment Groups in the Phase 1b Study of this compound

Safety and Tolerability Profile

This compound was generally well-tolerated, with no treatment-related serious adverse events reported.[1][7] The most common adverse events were headache, dizziness, and fatigue, which were more frequent in the 25 mg dose group.[7]

| Adverse Event | This compound 5 mg (n=7) | This compound 25 mg (n=15) | Placebo (n=7) |

| Headache | 1 (14%) | 4 (27%) | 1 (14%) |

| Dizziness | 0 (0%) | 2 (13%) | 1 (14%) |

| Fatigue | 1 (14%) | 3 (20%) | 2 (29%) |

| Vaso-occlusive Crisis | 1 | 2 | 1 |

Table 2: Incidence of Common Adverse Events

Pharmacodynamic and Efficacy Biomarkers

The study demonstrated pharmacodynamic effects suggestive of a protective effect against vaso-occlusion.[1][7] At day 29, the 25 mg twice-daily dose of this compound led to statistically significant reductions in several key biomarkers of inflammation and cell adhesion compared to baseline.

| Biomarker | Parameter | Percent Change from Baseline (25 mg this compound) | Adjusted p-value |

| Monocyte-Platelet Aggregates | Number | -52% | 0.025 |

| Size | -36% | 0.140 | |

| Neutrophil-Platelet Aggregates | Number | -46% | 0.095 |

| Size | -34% | 0.018 | |

| Soluble E-selectin | Level | -11% | 0.064 |

Table 3: Change from Baseline in Biomarkers of Vaso-occlusion with 25 mg this compound

Conclusion and Future Directions

The preclinical and clinical data for this compound in sickle cell disease research are encouraging. The inhibition of PDE9A and subsequent enhancement of cGMP signaling represents a targeted approach to address the underlying pathophysiology of vaso-occlusion and inflammation in SCD. The Phase 1b study demonstrated that this compound is generally safe and well-tolerated in patients with SCD and shows promising effects on biomarkers associated with disease severity.

Despite these positive early findings, the development of this compound for SCD was discontinued (B1498344) by Pfizer. The reasons for this decision have not been publicly detailed. Nevertheless, the research on this compound has provided valuable insights into the potential of PDE9A inhibition as a therapeutic strategy for SCD and has paved the way for the development of other PDE9 inhibitors, such as IMR-687, which are currently in clinical development. Future research in this area will likely focus on further elucidating the long-term safety and efficacy of PDE9A inhibitors in a larger patient population and exploring their potential in combination with other disease-modifying therapies for sickle cell disease.

References

- 1. cGMP modulation therapeutics for sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms underlying synergistic adhesion of sickle red blood cells by hypoxia and low nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Differential Formation and Composition of Leukocyte-Platelet Aggregates Induced by Various Cellular Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

The Role of PF-04447943 in Modulating Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating various downstream signaling pathways. This technical guide provides an in-depth overview of the role of this compound in inflammation, summarizing key preclinical findings, elucidating its mechanism of action, and detailing relevant experimental protocols. The information presented is intended to support further research and development of PDE9A inhibitors as a potential therapeutic strategy for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of numerous chronic diseases. The cGMP signaling pathway is increasingly recognized as a critical regulator of inflammatory processes. Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, and their inhibition offers a therapeutic approach to amplify cGMP signaling. This compound is a selective inhibitor of PDE9A, which exhibits high affinity for cGMP.[1] Its potential in modulating inflammation has been investigated in various preclinical models, demonstrating promising anti-inflammatory effects.

Mechanism of Action of this compound in Inflammation

This compound exerts its anti-inflammatory effects by selectively inhibiting PDE9A, leading to an accumulation of intracellular cGMP.[1] This elevation in cGMP influences several downstream signaling cascades implicated in the inflammatory response.

Core Signaling Pathway

The primary mechanism involves the potentiation of cGMP-dependent signaling. Increased cGMP levels activate protein kinase G (PKG), which in turn can phosphorylate various downstream targets, leading to the modulation of inflammatory gene expression and cellular responses.

Modulation of Inflammatory Pathways

Studies have shown that this compound can suppress key pro-inflammatory signaling pathways, including:

-

NF-κB Pathway: this compound has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines.[1][2]

-

STAT3 Pathway: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) has also been observed following this compound treatment.[1][2] STAT3 is involved in cytokine signaling and immune cell differentiation.

-

Inflammasome Activation: this compound can attenuate the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines like IL-1β.[1]

Preclinical Evidence of Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in several preclinical models.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis

In a mouse model of ulcerative colitis induced by DSS, this compound treatment attenuated disease severity.[1][2][3] Key findings include:

-

Reduced Inflammatory Cytokines: this compound significantly suppressed the colonic levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-12/23, and IL-17.[2]

-

Increased Anti-Inflammatory Cytokines: Conversely, the treatment elevated the levels of the anti-inflammatory cytokine IL-10.[1][2]

-

Modulation of Immune Cell Polarization: this compound reversed the imbalance of Treg and Th17 cells, promoting an anti-inflammatory immune response.[2]

-

Amelioration of Oxidative Stress: The compound was found to suppress oxidative stress by activating the Nrf2 pathway.[2]

Sickle Cell Disease (SCD)

In a clinical study involving patients with stable sickle cell disease, this compound demonstrated effects suggestive of reducing vaso-occlusion, a process with a significant inflammatory component.[4][5] Treatment with this compound led to:

-

Reduced Leukocyte-Platelet Aggregates: A significant reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates was observed.[4][5]

-

Decreased Soluble E-selectin: Levels of circulating soluble E-selectin, an adhesion molecule involved in inflammation, were also reduced.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating this compound in inflammatory conditions.

Table 1: Effects of this compound on Inflammatory Biomarkers in DSS-Induced Colitis

| Biomarker | Model | Treatment Group | Change from Control | Reference |

| TNF-α | Mouse Colon | This compound | Significant Decrease | [2] |

| IL-6 | Mouse Colon | This compound | Significant Decrease | [2] |

| IL-12/23 | Mouse Colon | This compound | Significant Decrease | [2] |

| IL-17 | Mouse Colon | This compound | Significant Decrease | [2] |

| IL-10 | Mouse Colon | This compound | Significant Increase | [1][2] |

Table 2: Effects of this compound on Cellular Adhesion Markers in Sickle Cell Disease Patients

| Biomarker | Dose | Change from Baseline | P-value | Reference |

| Monocyte-platelet aggregates (number) | 25 mg twice daily | -52% | 0.025 | [4] |

| Monocyte-platelet aggregates (size) | 25 mg twice daily | -36% | 0.140 | [4] |

| Neutrophil-platelet aggregates (number) | 25 mg twice daily | -46% | 0.095 | [4] |

| Neutrophil-platelet aggregates (size) | 25 mg twice daily | -34% | 0.018 | [4] |

| Soluble E-selectin | 5 mg twice daily | -11% | 0.064 | [4] |

Key Experimental Protocols

DSS-Induced Colitis Model in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate potential therapeutics.

Methodology:

-

Animal Model: Female C57BL/6 mice are typically used.[1]

-

Induction of Colitis: Mice are administered 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days.[1]

-

Treatment: this compound is administered orally by gavage at different doses (e.g., 10 and 30 mg/kg body weight) concurrently with DSS administration.[1] A control group receives DSS alone, and another group may receive a standard-of-care drug like sulfasalazine (B1682708) (SASP).[2]

-

Assessment of Disease Activity: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

-

Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected. Colon length is measured as an indicator of inflammation.

-

Histopathological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess mucosal damage, goblet cell loss, and inflammatory cell infiltration.

-

Biochemical and Molecular Analysis: Colon tissue homogenates are used to measure levels of cytokines (e.g., by ELISA), oxidative stress markers (e.g., SOD, MDA), and key signaling proteins (e.g., by Western blot for NF-κB, STAT3).[1][2]

Conclusion and Future Directions

This compound, a selective PDE9A inhibitor, has demonstrated significant anti-inflammatory effects in preclinical models of ulcerative colitis and has shown potential in modulating inflammatory aspects of sickle cell disease. Its mechanism of action, centered on the elevation of cGMP and subsequent suppression of key pro-inflammatory pathways like NF-κB and STAT3, presents a compelling rationale for its further development. The ability of this compound to also modulate immune cell responses and oxidative stress further underscores its multifaceted anti-inflammatory profile.

Future research should focus on elucidating the full spectrum of inflammatory conditions where PDE9A inhibition may be beneficial. Further clinical trials are warranted to establish the safety and efficacy of this compound in patient populations with inflammatory disorders. The development of biomarkers to identify patients most likely to respond to PDE9A inhibition will also be crucial for its successful clinical translation.

References

- 1. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization [frontiersin.org]

- 3. PDE9 Inhibitor this compound Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-04447943: A Potential Modulator of Neuroinflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) that is increasingly recognized as a critical contributor to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process involves the activation of resident immune cells of the CNS, primarily microglia and astrocytes, leading to the production of a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective mechanism, chronic activation can lead to neuronal damage and disease progression. The phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943, has emerged as a compound of interest due to its role in modulating cyclic guanosine (B1672433) monophosphate (cGMP) signaling, a pathway with known links to inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on inflammation, with a focus on its potential implications for neuroinflammation.

Mechanism of Action: PDE9A Inhibition and cGMP Elevation

This compound is a potent and selective inhibitor of PDE9A, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within cells. The elevation of intracellular cGMP activates protein kinase G (PKG), which in turn can modulate various downstream signaling pathways, including those involved in inflammation.

Preclinical Evidence of Anti-inflammatory Effects

While direct studies on the effect of this compound on neuroinflammation are limited, a significant preclinical study by Rana et al. (2021) in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice provides strong evidence for its anti-inflammatory properties. Colitis, a form of inflammatory bowel disease, shares key inflammatory pathways with neuroinflammation.

Quantitative Data on Inflammatory Markers

The study by Rana et al. (2021) demonstrated a dose-dependent reduction in key pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in the colon of DSS-treated mice administered this compound.

| Inflammatory Marker | Effect of this compound (30 mg/kg) | Fold Change vs. DSS Control |

| Pro-inflammatory Cytokines | ||

| TNF-α | Significant Decrease | ~1.8-fold decrease |

| IL-6 | Significant Decrease | ~2.5-fold decrease |

| IL-12/23 | Significant Decrease | ~2.0-fold decrease |

| IL-17 | Significant Decrease | ~2.2-fold decrease |

| Anti-inflammatory Cytokine | ||

| IL-10 | Significant Increase | ~1.7-fold increase |

| Oxidative Stress Markers | ||

| Malondialdehyde (MDA) | Significant Decrease | ~1.6-fold decrease |

| Superoxide (B77818) Dismutase (SOD) | Significant Increase | ~1.5-fold increase |

Data synthesized from Rana et al. (2021).

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound in the colitis model were attributed to its ability to modulate critical intracellular signaling pathways known to be central to the inflammatory response.

| Signaling Pathway | Effect of this compound | Implication |

| NF-κB (Nuclear Factor kappa B) | Inhibition of p65 phosphorylation | Downregulation of pro-inflammatory gene transcription. |

| STAT3 (Signal Transducer and Activator of Transcription 3) | Inhibition of phosphorylation | Suppression of pro-inflammatory cytokine signaling. |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Upregulation | Enhancement of antioxidant responses. |

| ERK (Extracellular signal-regulated kinase) | Upregulation of phosphorylation | Potential involvement in cellular protective mechanisms. |

Information based on findings from Rana et al. (2021).

Experimental Protocols

The following are detailed methodologies from the key preclinical study investigating the anti-inflammatory effects of this compound.

DSS-Induced Colitis Model (Rana et al., 2021)

-

Animal Model: Female C57BL/6 mice were used for the study.

-

Induction of Colitis: Acute colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

-